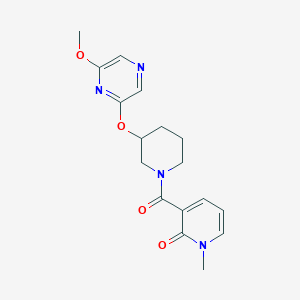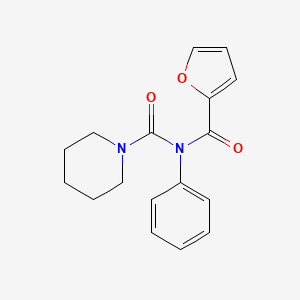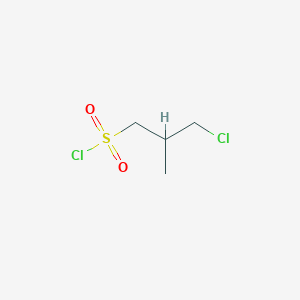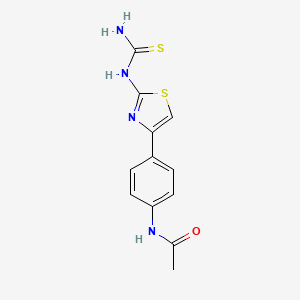![molecular formula C21H19N5O6S2 B2527595 3-(1,1-二氧化-3-氧代苯并[d]异噻唑-2(3H)-基)-N-(4-(N-(4-甲基嘧啶-2-基)磺酰胺基)苯基)丙酰胺 CAS No. 922960-87-0](/img/structure/B2527595.png)
3-(1,1-二氧化-3-氧代苯并[d]异噻唑-2(3H)-基)-N-(4-(N-(4-甲基嘧啶-2-基)磺酰胺基)苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a chemically synthesized compound of significant interest in the fields of organic chemistry, medicinal chemistry, and pharmacology. It features a complex molecular structure with distinct isothiazolone, sulfonylamide, and pyrimidine moieties, which provide a rich platform for various biochemical interactions.
科学研究应用
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide has wide-ranging applications, such as:
Chemistry: As a ligand in coordination chemistry and a building block for more complex molecules.
Biology: Used in studying enzyme inhibition due to its sulfonylamide group, which mimics natural substrates.
Medicine: Potential therapeutic agent in drug design targeting specific enzymes and receptors.
Industry: A precursor in the synthesis of dyes, agrochemicals, and specialty polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide typically begins with the formation of the benzoisothiazolone nucleus. This is achieved by cyclization of an appropriately substituted aniline derivative in the presence of sulfonyl chloride and oxidizing agents such as hydrogen peroxide. Subsequent steps involve the addition of the sulfonylamide group using a condensation reaction with 4-methylpyrimidin-2-ylamine. The final step introduces the propanamide side chain through amidation using appropriate carboxylic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic routes using continuous flow processes and automated reactors to ensure precise control of reaction conditions. The use of catalytic systems and green chemistry principles are often employed to enhance yield and reduce environmental impact.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: Particularly at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: Primarily involving the nitro or carbonyl groups, often yielding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions at the phenyl or pyrimidine rings.
Condensation: Such as the formation of hydrazones and Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts catalysts.
Condensation: Hydrazine, aldehydes, and ketones.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halogenated derivatives: from substitution.
Hydrazones and Schiff bases: from condensation reactions.
作用机制
The compound exerts its effects primarily through its interaction with enzymes and receptors. The sulfonylamide group mimics natural enzyme substrates, leading to competitive inhibition. Additionally, its pyrimidine moiety can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The isothiazolone ring offers reactive sites for covalent bonding with target proteins, modifying their function.
相似化合物的比较
Unique Characteristics
The combination of isothiazolone, sulfonylamide, and pyrimidine structures makes it unique among similar compounds.
Enhanced reactivity and binding affinity due to the multiple functional groups.
Similar Compounds
3-(2-oxobenzo[d]isothiazol-3(2H)-yl)-N-(4-((4-methylpyrimidin-2-yl)amino)sulfonyl)phenyl)propanamide: A compound with similar core structures but differing in the position and nature of functional groups.
Benzoisothiazolone derivatives: Generally used in antimicrobial agents and enzyme inhibitors.
Sulfonylamide-based pyrimidines: Common in pharmaceuticals targeting enzymes like carbonic anhydrase.
属性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXWDRYGIOGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)



![1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2527517.png)
![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide](/img/structure/B2527520.png)
![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfonyl]ethan-1-one](/img/structure/B2527521.png)
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2527526.png)
![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)




